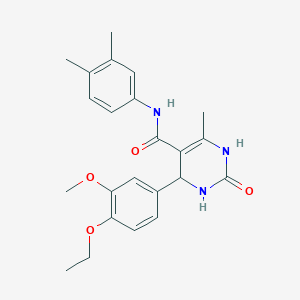

N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-6-30-18-10-8-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-9-7-13(2)14(3)11-17/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGLPRUNIIXEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=C(C=C3)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the tetrahydropyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Functionalization of the core:

Final modifications: The carboxamide group is introduced in the final step, often through an amidation reaction using appropriate reagents and conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines, including N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibit significant antimicrobial properties. The structural features of the compound allow it to interact with biological targets effectively.

Table 1: Antimicrobial Activity of Related Compounds

Cancer Therapy

The compound has also been studied for its potential in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth in breast cancer and leukemia models, indicating its potential as a chemotherapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

- Condensation Reactions: Aromatic amines are condensed with carbonyl compounds under controlled conditions.

- Cyclization: The formation of the tetrahydropyrimidine core through cyclization reactions.

Table 2: Synthetic Steps Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Condensation | Mild temperature |

| 2 | Cyclization | Acidic medium |

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Table 2: Comparative Bioactivity and Physical Data

*Predicted based on analogous structures in .

Functional Implications of Substituents

- Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance resonance stabilization and hydrogen-bond donor capacity, critical for enzyme inhibition (e.g., thymidine phosphorylase in ) .

- Halogen Substituents (e.g., chloro) : Increase electronegativity and dipole moments, improving interactions with hydrophobic enzyme pockets .

- Thioxo vs.

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the dihydropyrimidine class. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 409.5 g/mol. The structure features multiple aromatic rings and functional groups including methoxy and ethoxy, which are significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 905775-79-3 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors that modulate key biochemical pathways. For instance, its mechanism may involve inhibition of certain enzymes involved in inflammatory processes or cancer cell proliferation.

Anti-inflammatory Activity

Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are often measured through assays that evaluate the compound's ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research into the anticancer potential of this compound has shown promising results. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that the compound significantly reduced the viability of breast cancer cells in a dose-dependent manner.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A recent study assessed the anti-inflammatory effects of dihydropyrimidine derivatives in animal models. The results indicated that treatment with this compound led to a significant reduction in edema and inflammatory markers compared to control groups.

- Antibacterial Assays : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential for development into a therapeutic agent for bacterial infections.

- Anticancer Studies : A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism was linked to modulation of signaling pathways involved in cell survival and apoptosis.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via multicomponent Biginelli-like reactions or stepwise functionalization. Key steps include:

- Core Formation: Condensation of substituted aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) with urea/thiourea and β-keto esters under acidic conditions (e.g., HCl or uranyl nitrate hexahydrate catalysis) to form the tetrahydropyrimidine ring .

- Amide Coupling: Use coupling agents like HATU or DCC with DIEA as a base to attach the 3,4-dimethylphenylamine moiety to the carboxamide position .

- Yield Optimization:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst Screening: Uranyl nitrate hexahydrate improves cyclization efficiency in Biginelli reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₄H₂₉N₃O₄) with <2 ppm error .

- Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns using SHELX programs for refinement .

Advanced: How can computational methods predict the compound’s biological targets, and what validation steps are required?

Methodological Answer:

- Molecular Docking (AutoDock, Schrödinger): Screen against targets like EGFR or carbonic anhydrase IX (CA IX) using crystal structures (PDB: 1M17, 3IAI). Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Monitor hydrogen bonds between the carboxamide group and catalytic residues (e.g., CA IX Thr200) .

- Validation:

Advanced: How can crystallographic data resolve discrepancies in proposed hydrogen-bonding networks?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1 Å) datasets. SHELXL refines thermal parameters and occupancy .

- Hydrogen-Bond Analysis: Apply Etter’s graph-set notation (e.g., D(2) motifs for dimeric interactions) to classify N–H···O and O–H···O bonds .

- Validation: Compare experimental bond lengths/angles with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*). Discrepancies >0.05 Å suggest lattice strain or solvent effects .

Advanced: How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Experimental Protocol:

- Contradiction Resolution:

Advanced: What strategies improve regioselectivity during functionalization of the tetrahydropyrimidine core?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing substituents (e.g., 6-methyl) to deactivate specific positions for electrophilic attacks .

- Catalytic Control: Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings at the 4-aryl position, achieving >90% regioselectivity .

- Kinetic vs. Thermodynamic: Monitor reaction progress (TLC/HPLC) to isolate intermediates before equilibration .

Advanced: How can researchers analyze puckering conformations in the tetrahydropyrimidine ring?

Methodological Answer:

- Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) from X-ray coordinates using software like PARST .

- Comparison: Contrast with DFT-optimized geometries (B3LYP/6-311++G**) to assess ring strain. θ >10° indicates significant non-planarity .

- Biological Relevance: Correlate puckering with binding affinity (e.g., flattened rings may enhance π-stacking in enzyme pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.